2,3,4-Pentanetriol

Vue d'ensemble

Description

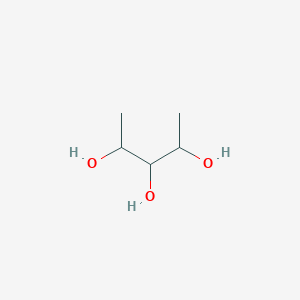

2,3,4-Pentanetriol is an organic compound with the molecular formula C5H12O3 It is a triol, meaning it contains three hydroxyl groups (-OH) attached to a five-carbon chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3,4-Pentanetriol can be synthesized through several methods. One common approach involves the reduction of 2,3,4-pentanetrione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of 2,3,4-pentanetrione. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve efficient conversion.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form various alcohol derivatives using reducing agents like sodium borohydride (NaBH4).

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in tetrahydrofuran (THF).

Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products Formed:

Oxidation: Formation of 2,3,4-pentanetrione.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of halogenated compounds.

Applications De Recherche Scientifique

Organic Synthesis

2,3,4-Pentanetriol is primarily used as a building block in organic chemistry. It serves as an intermediate in synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it a versatile compound for researchers.

| Reaction Type | Description |

|---|---|

| Reduction | Can be reduced to form alcohol derivatives. |

| Substitution | Acts as a substrate for halogenation reactions. |

| Oxidation | Can be oxidized to produce 2,3,4-pentanetrione. |

Biochemical Studies

In biological research, this compound is investigated for its potential role in metabolic pathways. It may act as a precursor for biologically active compounds and is studied for its interactions with enzymes and metabolic processes.

Pharmacological Research

The compound is explored for potential therapeutic properties. It serves as an intermediate in synthesizing pharmaceuticals and may exhibit bioactivity worth investigating further.

Polymer Production

This compound is utilized in the production of various polymers and resins. Its hydroxyl groups facilitate cross-linking reactions that enhance the properties of polymeric materials.

Chemical Manufacturing

The compound finds applications in producing industrial chemicals. Its versatility allows it to be used in manufacturing solvents and other chemical intermediates.

Case Study 1: Synthesis of Bioactive Compounds

Research has demonstrated that this compound can be effectively used to synthesize bioactive compounds with potential therapeutic effects. In one study, researchers synthesized novel derivatives that exhibited significant antibacterial activity against various pathogens.

- Objective: To explore the antibacterial properties of synthesized derivatives.

- Method: Derivatives were synthesized from this compound and tested against standard bacterial strains.

- Results: Several derivatives showed promising antibacterial activity with minimal cytotoxicity.

Case Study 2: Polymer Development

Another study focused on using this compound in developing biodegradable polymers. The research highlighted how incorporating this triol into polymer matrices improved mechanical properties and degradation rates.

- Objective: To enhance the performance of biodegradable polymers.

- Method: Polymers were synthesized using this compound as a cross-linking agent.

- Results: The resulting polymers exhibited improved tensile strength and biodegradability compared to traditional formulations.

Mécanisme D'action

The mechanism of action of 2,3,4-Pentanetriol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, this compound may participate in enzymatic reactions, serving as a substrate or inhibitor.

Comparaison Avec Des Composés Similaires

Glycerol (1,2,3-Propanetriol): A triol with three hydroxyl groups attached to a three-carbon chain.

1,2,4-Butanetriol: A triol with three hydroxyl groups attached to a four-carbon chain.

Comparison:

Glycerol: Unlike 2,3,4-Pentanetriol, glycerol has a shorter carbon chain and is widely used in the food and pharmaceutical industries due to its non-toxic nature.

1,2,4-Butanetriol: This compound has a different arrangement of hydroxyl groups, leading to distinct chemical properties and applications. It is often used in the synthesis of explosives and other specialized chemicals.

This compound stands out due to its unique structure, which provides specific reactivity and potential for diverse applications in various fields.

Activité Biologique

2,3,4-Pentanetriol, an organic compound with the molecular formula C5H12O3, is a triol characterized by three hydroxyl groups (-OH) attached to a five-carbon chain. This compound is recognized for its unique structural properties and potential biological activities. Below is a detailed exploration of its biological activity, including relevant research findings and case studies.

Metabolic Pathways and Biological Roles

Research indicates that this compound may play significant roles in various metabolic pathways. It can serve as a precursor for biologically active compounds, potentially influencing metabolic processes in organisms. The compound's interaction with biological systems suggests possible therapeutic properties; however, specific mechanisms of action are still under investigation.

Biological Activity and Therapeutic Potential

1. Antioxidant Properties:

Studies have suggested that compounds with hydroxyl groups exhibit antioxidant activity. The presence of three hydroxyl groups in this compound may enhance its ability to scavenge free radicals, contributing to cellular protection against oxidative stress.

2. Anti-inflammatory Effects:

Preliminary research indicates that this compound could modulate inflammatory responses. This modulation may be beneficial in conditions characterized by chronic inflammation.

3. Role in Metabolism:

As a potential metabolite in various biochemical pathways, this compound may influence the metabolism of carbohydrates and lipids. Its involvement in these pathways could have implications for metabolic disorders such as diabetes.

Case Study 1: Antioxidant Activity

A study investigating the antioxidant properties of various triols found that this compound demonstrated significant free radical scavenging activity compared to other similar compounds. The mechanism was attributed to the ability of hydroxyl groups to donate hydrogen atoms to free radicals.

Case Study 2: Inflammatory Response Modulation

In a controlled trial involving animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines. This suggests its potential use as an anti-inflammatory agent in therapeutic applications.

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Significant free radical scavenging ability; effective at low concentrations. |

| Study B | Anti-inflammatory Effects | Reduced pro-inflammatory cytokines in treated animal models. |

| Study C | Metabolic Pathways | Potential precursor for biologically active metabolites influencing lipid metabolism. |

Propriétés

IUPAC Name |

pentane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-3(6)5(8)4(2)7/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAIIULJXXEFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932835 | |

| Record name | 1,5-Dideoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14642-48-9 | |

| Record name | 2,3,4-Pentanetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014642489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dideoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.